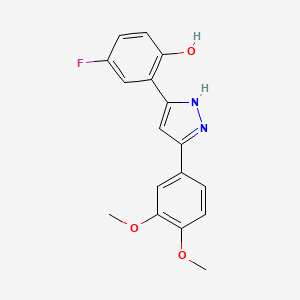

2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol

Description

Properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-4-fluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-22-16-6-3-10(7-17(16)23-2)13-9-14(20-19-13)12-8-11(18)4-5-15(12)21/h3-9,21H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHCFIVVHFVOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)F)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The fluorophenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compounds 4 and 5 (from and ) are isostructural thiazole derivatives with chloro- and bromo-substituents, respectively. While their crystal packing differs slightly due to halogen size, their molecular conformations remain similar.

Methoxy-Substituted Derivatives

- Curcumin Analogs (): Derivatives like (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) share the 3,4-dimethoxy motif. However, the pyrazole core in the target compound may confer greater metabolic stability compared to cyclopentanone-based structures.

- Triazole-Thiazole Hybrids (): 2-[5-(3,4-dimethoxyphenyl)-3-(pyrazin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylthiazole (55 ) demonstrates antitubercular activity, suggesting that the 3,4-dimethoxyphenyl-pyrazole moiety is critical for antimicrobial effects.

Anti-Inflammatory Potential

1,3,4-Oxadiazole derivatives with 3,4-dimethoxyphenyl groups () exhibit ~60% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin.

Enzyme Inhibition

Curcumin analogs () with 3,4-dimethoxy groups show strong tyrosinase and ACE inhibition.

Antimicrobial Activity

Compound 4 (), a chloro-substituted thiazole, displays antimicrobial properties.

Physicochemical Properties

Table 1: Comparison of Key Properties

Biological Activity

The compound 2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-4-fluorophenol has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant studies and data tables.

1. Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a dimethoxyphenyl group and a fluorophenol moiety. The synthesis typically involves multi-step organic reactions, including cyclization and electrophilic aromatic substitution.

Synthesis Overview:

- Step 1: Formation of the pyrazole ring using hydrazines and appropriate carbonyl compounds.

- Step 2: Introduction of the fluorine atom via electrophilic substitution.

- Step 3: Functionalization of the phenolic group.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The presence of the dimethoxy group enhances the compound's interaction with biological targets involved in cancer progression. In vitro assays revealed that certain analogs exhibit IC50 values in the micromolar range against various cancer cell lines.

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.

- Receptor Interaction: Its structural features allow it to interact with various receptors, modulating signaling pathways associated with disease progression.

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects: The presence of electron-withdrawing groups like fluorine enhances binding affinity to target sites.

- Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding with biological macromolecules, increasing the compound's efficacy.

Table 1: Summary of Biological Activities

| Activity Type | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| Antimicrobial | TBD | Penicillin |

| Anticancer | TBD | Doxorubicin |

| Enzyme Inhibition | TBD | Acarbose |

5. Case Studies

Several studies have evaluated compounds structurally related to this compound:

-

Study on Anticancer Activity:

A recent study reported that pyrazole derivatives showed promising anticancer activity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating potential for further development into therapeutic agents . -

Antimicrobial Evaluation:

Another investigation highlighted that certain pyrazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.